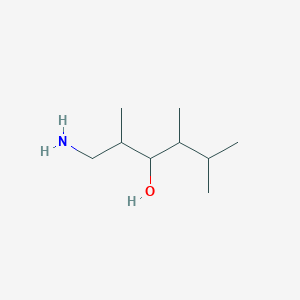
3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiophene with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions . Industrial production methods may involve multi-step processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol can be compared with other similar compounds, such as:
3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol: Similar structure but different substitution pattern.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a methylamino group instead of an amino group.
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Features an indole ring instead of a thiophene ring
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-amino-1-(2-methylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5,8,10H,2,4,9H2,1H3 |
InChI Key |
KNNIYEJBGJTHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


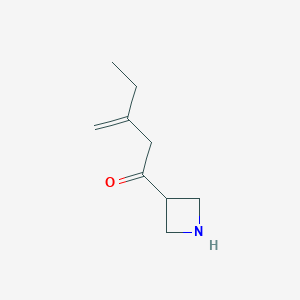
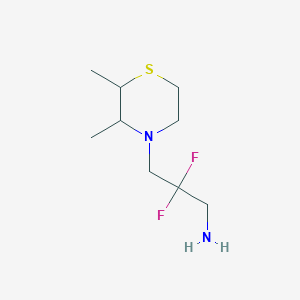
![4',4'-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B15253569.png)
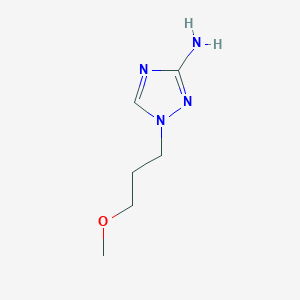
![tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B15253582.png)
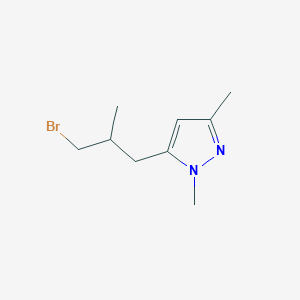
![1-Iodo-4-[(methylsulfanyl)methyl]benzene](/img/structure/B15253601.png)

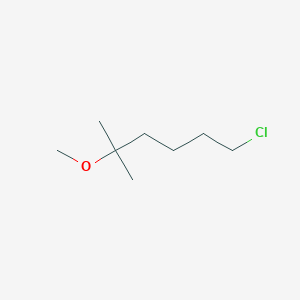
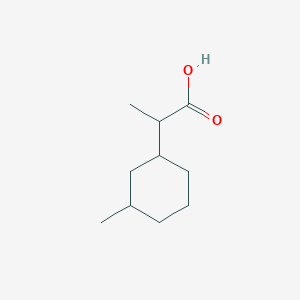
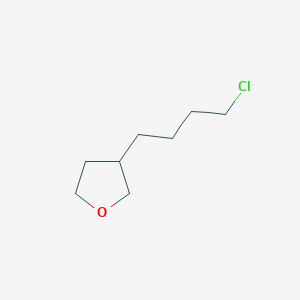
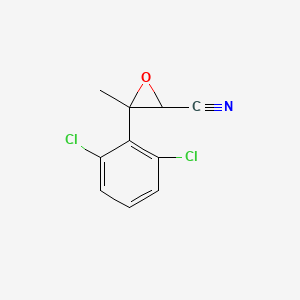
![1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B15253651.png)
